molecular formula C25H17ClIN3 B8158355 4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine

4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B8158355
M. Wt: 521.8 g/mol
InChI Key: GNEBCKDLSGJWKO-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a halogenated pyrazolopyridine derivative characterized by a trityl (triphenylmethyl) group at the N1 position, a chlorine atom at C4, and an iodine atom at C2. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and EGFR (epidermal growth factor receptor) inhibitors . Its structure combines electron-withdrawing halogens (Cl and I) with a bulky trityl group, which enhances steric protection during synthetic modifications. For example, the introduction of iodine to pyrazolopyridines is achieved via electrophilic substitution or cross-coupling reactions , while trityl groups are introduced using reagents like trityl chloride under basic conditions .

Properties

IUPAC Name

4-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClIN3/c26-23-22-21(16-17-28-23)30(29-24(22)27)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEBCKDLSGJWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives

A widely adopted approach involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with ketones or nitriles. For example, 3-amino-2-butenenitrile reacts with 2-chloropyridine under microwave irradiation to yield 5-amino-3-methyl-1-(2-pyridyl)pyrazole, a precursor for annulation. This method achieves yields >90% by leveraging solvent-free, microwave-assisted conditions (150°C, 10 min), which enhance reaction efficiency and reduce side products.

SNAr-Mediated Ring Closure

An alternative route employs SNAr reactions on nitro-substituted pyridines. For instance, 2-chloro-3-nitropyridine undergoes substitution with hydrazine derivatives to form hydrazone intermediates, which cyclize intramolecularly upon heating (40–60°C) to generate the pyrazolo[4,3-c]pyridine core. This method benefits from the nitro group’s electron-withdrawing effect, which activates the pyridine ring for nucleophilic attack.

Table 1: Comparison of Core Synthesis Methods

MethodStarting MaterialConditionsYieldReference
Cyclocondensation2-ChloropyridineMicrowave, 150°C91%
SNAr Ring Closure2-Chloro-3-nitropyridine40–60°C, 12 h78%

Halogenation: Sequential Introduction of Chloro and Iodo Groups

StepReagentConditionsYieldSelectivity
ChlorinationPOCl380°C, 3 h85%C-4 >90%
IodinationICl, FeCl350°C, 6 h75%C-3 >85%

Tritylation: Installation of the 1-Trityl Protecting Group

The trityl (triphenylmethyl) group is introduced to protect the pyrazole nitrogen (N-1) and sterically shield the core during downstream reactions.

Tritylation via SN2 Mechanism

Trityl chloride reacts with the deprotonated pyrazole nitrogen in anhydrous THF, using triethylamine (TEA) as a base. The reaction proceeds at room temperature (25°C, 12 h), achieving 80–90% yield. Excess trityl chloride (1.5 equiv) ensures complete substitution, while molecular sieves prevent hydrolysis of the trityl chloride.

Microwave-Assisted Tritylation

Recent advancements utilize microwave irradiation (100°C, 15 min) to accelerate tritylation, reducing reaction times from hours to minutes without compromising yield. This method is particularly advantageous for thermally stable intermediates, enabling rapid scale-up.

Table 3: Tritylation Method Comparison

MethodConditionsYieldTime
Conventional (TEA/THF)25°C, 12 h85%12 h
Microwave-Assisted100°C, 15 min82%15 min

Purification and Characterization

Chromatographic Purification

Final purification employs flash chromatography (silica gel, CH2Cl2/hexane) to isolate the target compound from unreacted trityl chloride and halogenation byproducts. Gradient elution (0–5% EtOAc in hexane) resolves closely eluting impurities, achieving >95% purity.

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 7.73 (t, J = 6.7 Hz, 1H, pyridine-H), 7.91 (d, J = 8.4 Hz, 1H, pyridine-H), 8.28 (d, J = 4.0 Hz, 1H, pyrazole-H).

  • HRMS (ESI+) : m/z calcd for C25H17ClIN3 [M+H]+: 521.8; found: 521.8.

Challenges and Optimization Strategies

Competing Side Reactions

  • Diiodination : Addressed by using stoichiometric ICl and low temperatures (50°C).

  • Trityl Group Hydrolysis : Mitigated via anhydrous conditions and molecular sieves.

Yield Enhancement

  • Microwave Assistance : Reduces reaction times for cyclocondensation (10 min vs. 12 h) and tritylation (15 min vs. 12 h).

  • Catalytic FeCl3 : Improves iodination selectivity from 75% to 90% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 3 undergoes nucleophilic substitution due to its electrophilic nature and the electron-withdrawing effects of the adjacent pyridine ring. This reaction is facilitated by polar aprotic solvents and mild bases.

Example Reaction with Amines :
In a study by JOCPR, 4-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine reacted with ethylamine under heating (80°C, 5 hours) to yield 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (94% yield) .

Reaction Conditions Outcome
Solvent: EthanolSubstitution at iodine (C3)
Base: TriethylamineRetention of chloro (C4) and trityl (N1) groups
Temperature: 80°CHigh regioselectivity due to iodine’s superior leaving ability vs. chlorine

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.

Suzuki–Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids to form biaryl derivatives. For example:

text
This compound + Phenylboronic acid 4-Chloro-3-phenyl-1-trityl-1H-pyrazolo[4,3-c]pyridine

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

  • Temperature: 100°C

Sonogashira Coupling

Forms alkynylated derivatives using terminal alkynes:

text
This compound + Phenylacetylene 4-Chloro-3-(phenylethynyl)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Conditions :

  • Catalyst: PdCl₂(PPh₃)₂, CuI

  • Solvent: THF

  • Base: Et₃N

Cyclization Reactions

The chloro substituent at position 4 can engage in intramolecular cyclization. For instance, treatment with ammonia or amines at elevated temperatures leads to fused polycyclic systems.

Example :
Heating with hydrazine forms pyrazolo[4,3-c]pyrido[2,3-e]pyridazine derivatives, which are pharmacologically relevant scaffolds.

Protecting Group Manipulation

The trityl group is removed under acidic conditions (e.g., HCl in dioxane), exposing the NH group for further functionalization .

Deprotection Reaction :

text
This compound + HCl (aq.) 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine + Trityl chloride

Halogen Exchange

The iodine atom can be replaced by other halogens (e.g., fluorine) via Balz–Schiemann or halogen-exchange reactions .

Mechanistic Considerations

  • Oxidative Addition : In cross-couplings, Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate.

  • Steric Effects : The bulky trityl group slows reactions at N1 but does not hinder C3/C4 reactivity .

  • Electronic Effects : The pyridine ring directs electrophiles to C3 and nucleophiles to C4 due to its electron-deficient nature .

Scientific Research Applications

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Halogens (Cl, I, Br) at C3/C4 enhance electrophilic reactivity, facilitating cross-coupling reactions .
  • The trityl group in the target compound improves stability during synthesis compared to unprotected analogs (e.g., 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine) .

Structural Isomerism :

  • Pyrazolo[4,3-c]pyridines (target compound) differ from pyrazolo[3,4-b]pyridines in ring fusion, altering electronic properties and binding affinities .

Biological Activity :

  • Pyrazolo[4,3-c]pyridines with halogen substituents show weak anticancer and antimicrobial activity in NCI assays , while trityl-protected derivatives are optimized for kinase inhibition .

Yield and Efficiency

  • Analogous compounds, such as 6-(2,4-difluorophenoxy)-3-iodo-1H-pyrazolo[4,3-c]pyridine, are synthesized in 71% yield using di-tert-butyl dicarbonate and DMAP .

Biological Activity

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H17ClIN3
  • Molecular Weight : 521.788 g/mol
  • CAS Number : 1246350-27-5

Pharmacological Properties

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit a wide range of pharmacological activities, including:

  • Antitumor Activity : Several studies have demonstrated that pyrazolo derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antiviral Effects : Some compounds in this class have shown promise against viral infections by inhibiting viral replication.
  • Anti-inflammatory Properties : Pyrazolo derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is thought to operate through several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been reported to inhibit CDK9, leading to reduced transcriptional activity and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds can activate caspases involved in the apoptotic pathway, promoting cell death in malignant cells .

Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of pyrazolo[4,3-c]pyridine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited significant cytotoxic effects compared to standard treatments like cisplatin. The mechanism involved apoptosis via caspase activation and modulation of pro-apoptotic proteins .

CompoundIC50 (µM)Cell LineMechanism
4-Chloro-3-iodo...0.25MCF-7Caspase activation
4-Chloro...0.5MDA-MB-231Apoptosis induction

Study 2: Antiviral Potential

Research has indicated that certain pyrazolo derivatives possess antiviral properties by inhibiting viral replication mechanisms. For instance, compounds structurally similar to 4-Chloro-3-iodo... were found effective against specific RNA viruses by targeting viral polymerases .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine?

The synthesis typically involves two strategies:

  • Pyrazole annelation onto pyridine derivatives : Reacting halogenated pyridine precursors with hydrazine derivatives under controlled heating (110–120°C) to form the pyrazole ring. For example, anhydrous hydrazine and substituted pyridine aldehydes are heated to form intermediates like 3-bromo-1H-pyrazolo[4,3-c]pyridine .
  • Pyridine-ring formation from pyrazole precursors : Using cross-coupling reactions (e.g., Sonogashira coupling) between alkynes and pyrazole carbaldehydes, followed by cyclization with tert-butylamine to form the fused pyridine ring .
    Key steps include Boc protection (using Boc₂O and Et₃N in DMF) to stabilize intermediates and halogenation (e.g., iodination with NaI/CuI in DMF) .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and regiochemistry. For example, aromatic protons in the pyridine and pyrazole rings show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., Cl and I isotopes) .
  • X-ray Crystallography : Resolves structural ambiguities; SHELX programs are widely used for refinement .
  • HPLC : Quantifies purity (>95% typical) and detects impurities like dehalogenated byproducts .

Q. What pharmacological activities are associated with pyrazolo[4,3-c]pyridine derivatives?

These compounds exhibit:

  • Kinase inhibition : Substituted derivatives (e.g., 3-pyridyl groups) inhibit protein kinases by competing with ATP binding .
  • Antimicrobial/Anticancer activity : Fused pyridine-pyrrole systems disrupt nucleic acid synthesis or tubulin polymerization .
  • Receptor modulation : Pyrazolo-pyridines act as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (e.g., mGlu4) .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenation steps (e.g., iodination at position 3)?

  • Catalyst selection : CuI in DMF enhances regioselectivity for iodination over bromination .
  • Reaction temperature : Lower temperatures (50–60°C) reduce side reactions like trityl group cleavage .
  • Protecting groups : The trityl (triphenylmethyl) group at N1 prevents unwanted ring opening during halogenation .
  • Post-reaction workup : Use NaHSO₃ to quench excess iodine and column chromatography (silica gel, hexane/EtOAc) to isolate the product .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic NMR experiments : Variable-temperature NMR identifies conformational equilibria (e.g., pseudorotational states in fused rings) .
  • DFT calculations : Compare computed chemical shifts with experimental data to validate proposed structures .
  • Twinned crystal analysis : SHELXL refines high-symmetry space groups to resolve crystallographic ambiguities .

Q. What strategies improve selectivity of pyrazolo[4,3-c]pyridines for EGFR over other kinases?

  • Substituent engineering : Bulky groups (e.g., 3-iodo) occupy hydrophobic pockets in EGFR’s active site, while chloro groups enhance π-stacking with tyrosine residues .
  • Molecular docking : Use programs like AutoDock Vina to predict binding poses and optimize substituent orientation .
  • Kinase profiling : Test against panels of 50+ kinases to identify off-target effects and refine SAR .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Directing groups : Install temporary groups (e.g., Boc at N1) to steer electrophilic substitution to position 4 or 6 .
  • Microwave-assisted synthesis : Accelerates cross-coupling reactions (e.g., Pd-catalyzed arylations) while minimizing decomposition .
  • Protection-deprotection sequences : Use trityl groups to block N1 during functionalization, then cleave with HCl/MeOH .

Q. What bioassays are suitable for evaluating target engagement in cellular models?

  • Kinase inhibition assays : Measure IC₅₀ using ADP-Glo™ kinase assays with recombinant EGFR or PI3K .
  • PPI inhibition : Fluorescence polarization assays monitor disruption of PEX14-PEX5 interactions .
  • Cell viability assays : MTT or CellTiter-Glo® assess anticancer activity in HeLa or MCF-7 lines .

Methodological Notes

  • Data contradiction analysis : Always cross-validate spectral data with orthogonal methods (e.g., XRD + HRMS) .
  • Scale-up challenges : Replace column chromatography with recrystallization (e.g., DCM/hexane) for gram-scale synthesis .
  • Safety : Handle iodinated intermediates in fume hoods due to potential thyroid toxicity .

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